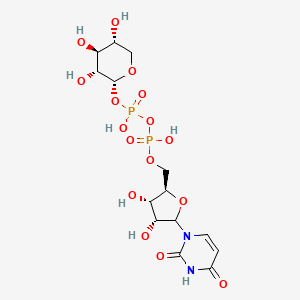

UDP-xylose

説明

特性

分子式 |

C14H22N2O16P2 |

|---|---|

分子量 |

536.28 g/mol |

IUPAC名 |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |

InChIキー |

DQQDLYVHOTZLOR-WJCCNOJNSA-N |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

同義語 |

Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Role of UDP-Xylose: A Core Component in Glycosylation and Cellular Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the glycosylation of proteins and lipids across a wide range of organisms, from bacteria to humans. Its biological significance is underscored by its essential role in the biosynthesis of proteoglycans, glycoproteins, and various polysaccharides. The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans is fundamentally dependent on the transfer of xylose from this compound to a serine residue in the core protein, a pivotal step that dictates the formation of the extracellular matrix and influences a myriad of cellular processes. Beyond its structural role, this compound and the subsequent xylosylation of proteins have emerged as key regulators of fundamental signaling pathways, including Notch, FGF, VEGF, Wnt, and TGF-β, thereby impacting cell proliferation, differentiation, adhesion, and migration. Dysregulation of this compound metabolism and xylosylation is increasingly implicated in various pathologies, including developmental disorders and cancer, making the enzymes and transporters involved in its lifecycle attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its biosynthesis, its function in macromolecular synthesis, and its intricate involvement in cellular signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound is a high-energy sugar nucleotide that plays a central role as a glycosyl donor in the post-translational modification of proteins and the synthesis of complex carbohydrates.[1] Its most well-characterized function is the initiation of GAG synthesis on proteoglycan core proteins, a process essential for the structural integrity of connective tissues and the regulation of cell-cell and cell-matrix interactions.[2] The biosynthesis of this compound is a tightly regulated process, and its availability can significantly impact the composition and function of the glycocalyx and extracellular matrix. This, in turn, has profound effects on cellular signaling and organismal development.

Biosynthesis and Metabolism of this compound

The primary pathway for this compound synthesis in most organisms begins with UDP-glucose. This process involves two key enzymatic steps and occurs in both the cytosol and the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.

The De Novo Synthesis Pathway

-

Oxidation of UDP-glucose: The synthesis is initiated by the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) .[2]

-

Decarboxylation of UDP-glucuronic acid: Subsequently, This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[2]

Subcellular Localization and Transport

In mammalian cells, UGDH is a cytosolic enzyme, while UXS is primarily located in the lumen of the ER and Golgi apparatus.[2] Therefore, UDP-GlcA synthesized in the cytosol must be transported into these organelles. This transport is mediated by specific nucleotide sugar transporters (NSTs). Once synthesized in the lumen, this compound is utilized by various xylosyltransferases for glycosylation reactions. In plants, both cytosolic and Golgi-localized isoforms of UXS exist, suggesting a more complex regulation of this compound pools.

Regulation of this compound Synthesis

The biosynthesis of this compound is subject to feedback inhibition. This compound acts as an allosteric inhibitor of UGDH, thereby regulating the metabolic flux towards UDP-GlcA and consequently controlling the overall production of this compound and other UDP-sugars derived from UDP-GlcA.[1] This regulatory mechanism ensures a balanced supply of nucleotide sugars for various glycosylation pathways.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound biosynthesis and utilization.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Source | Substrate | Km | Vmax / kcat | Reference |

| UDP-glucose Dehydrogenase (UGDH) | Human | UDP-glucose | 17 µM | 1.1 µmol/min/mg | |

| UDP-glucose Dehydrogenase (UGDH) | Bovine Liver | UDP-glucose | 10-30 µM | 0.4-0.6 µmol/min/mg | |

| This compound Synthase (UXS) | Human | UDP-glucuronic acid | 130 µM | 1.8 s-1 (kcat) | |

| Xylosyltransferase 1 (XT-I) | Human, recombinant | This compound | 4.5 µM | 1.2 pmol/h/µg | |

| Xylosyltransferase 1 (XT-I) | Bovine | This compound | 7.7 µM | - |

Table 2: Cellular Concentrations of this compound

| Organism/Cell Type | Condition | This compound Concentration | Reference |

| Arabidopsis thaliana (leaves) | Wild-type | ~1.5 µg/g fresh weight | [3][4] |

| Arabidopsis thaliana (roots) | Wild-type | ~0.5 µg/g fresh weight | [3][4] |

| Chinese Hamster Ovary (CHO) cells | Wild-type | Detectable by HPLC-MS | [2] |

Table 3: Inhibition Constants (Ki) for UDP-glucose Dehydrogenase

| Enzyme | Inhibitor | Ki | Reference |

| UDP-glucose Dehydrogenase (UGDH) | This compound | 1-10 µM | [1] |

Biological Functions of this compound

This compound is the universal donor of xylose for the biosynthesis of a diverse array of glycoconjugates, each with specific biological functions.

Proteoglycan Biosynthesis

The most prominent role of this compound is in the initiation of GAG chain synthesis on proteoglycan core proteins. This process is initiated by the transfer of xylose from this compound to a specific serine residue in the core protein, catalyzed by xylosyltransferases (XTs) . This initial xylosylation is the committed step for the formation of the tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser), upon which the long GAG chains (e.g., heparan sulfate (B86663), chondroitin (B13769445) sulfate) are assembled. Proteoglycans are integral components of the extracellular matrix and cell surfaces, where they play crucial roles in:

-

Structural support and tissue organization: Providing hydration and resilience to connective tissues.

-

Cell adhesion and migration: Interacting with cell surface receptors and extracellular matrix components.

-

Growth factor signaling: Acting as co-receptors for various growth factors, modulating their activity and presentation to their signaling receptors.[5]

Glycoprotein Synthesis

This compound is also a substrate for xylosyltransferases that modify glycoproteins. A notable example is the xylosylation of Epidermal Growth Factor (EGF)-like repeats in certain proteins, such as the Notch receptor.[6] This modification can have profound effects on protein function and signaling.

Plant Cell Wall Polysaccharides

In plants, this compound is a key precursor for the synthesis of major cell wall components, including xylan (B1165943) and xyloglucan. These polysaccharides are crucial for the structural integrity of the plant cell wall and play roles in plant growth and development.

This compound in Cellular Signaling

The xylosylation of proteins, initiated by this compound, is a critical regulatory mechanism in several key signaling pathways.

Notch Signaling Pathway

Xylosylation of the Notch receptor has been shown to be a negative regulator of Notch signaling.[6][7][8] The addition of xylose to O-glucose on specific EGF repeats of the Notch extracellular domain can modulate the receptor's interaction with its ligands (e.g., Delta).[6] This fine-tuning of Notch activity is crucial for a wide range of developmental processes, including cell fate decisions and tissue patterning.

Proteoglycan-Mediated Signaling in Cancer

Proteoglycans, whose synthesis is initiated by this compound, are key players in the tumor microenvironment, where they can either promote or suppress tumor progression by modulating various signaling pathways.[5]

-

Syndecans: These cell-surface heparan sulfate proteoglycans can act as co-receptors for growth factors like FGF and VEGF, enhancing their signaling and promoting angiogenesis and tumor growth.[9][10] They can also interact with integrins to modulate cell adhesion and migration.[9]

-

Glypicans: This family of GPI-anchored heparan sulfate proteoglycans is also involved in regulating growth factor signaling, including Wnt, Hedgehog, and FGF pathways, with diverse effects on cancer progression depending on the specific glypican and cancer type.[11][12][13][14]

-

Decorin: A small leucine-rich proteoglycan that often acts as a tumor suppressor by binding to and inhibiting receptor tyrosine kinases such as EGFR, Met, and VEGFR2, thereby downregulating pro-tumorigenic signaling pathways.[15][16][17][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its biological functions.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.[3][4][20][21]

Materials:

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Ammonium (B1175870) hydroxide

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

This compound standard

-

Internal standard (e.g., 13C-labeled UDP-glucose)

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Centrifuge

-

Lyophilizer

-

HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon or anion exchange)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize frozen tissue or cell pellets in a pre-chilled mixture of chloroform:methanol:water (1:3:1, v/v/v).

-

Add the internal standard to the extraction mixture.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the upper aqueous phase containing the nucleotide sugars.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the UDP-sugars with a solution of water:acetonitrile containing a small percentage of ammonium hydroxide.

-

Lyophilize the eluate to dryness.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the lyophilized sample in a suitable volume of the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the UDP-sugars using a gradient elution program. A typical mobile phase system consists of an aqueous buffer with an organic modifier (e.g., acetonitrile).

-

Detect and quantify this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro Xylosyltransferase Activity Assay

This protocol outlines a method to measure the activity of xylosyltransferases using a radiolabeled this compound donor and a peptide acceptor.[22]

Materials:

-

Purified recombinant xylosyltransferase

-

Synthetic peptide acceptor with a serine residue (e.g., a peptide derived from a known proteoglycan core protein)

-

UDP-[14C]-xylose

-

Reaction buffer (e.g., MES or HEPES buffer, pH 6.5-7.0)

-

MnCl2 and MgCl2

-

Stop solution (e.g., EDTA solution)

-

Scintillation cocktail

-

Scintillation counter

-

Method for separating the radiolabeled peptide from unreacted UDP-[14C]-xylose (e.g., anion exchange chromatography or C18 Sep-Pak cartridges)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, divalent cations (Mn2+ and Mg2+), the peptide acceptor, and the purified xylosyltransferase.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Start the reaction by adding UDP-[14C]-xylose to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding the stop solution (e.g., a high concentration of EDTA to chelate the divalent cations).

-

-

Separation and Quantification:

-

Separate the [14C]-xylosylated peptide from the unreacted UDP-[14C]-xylose. This can be achieved by passing the reaction mixture through an anion exchange column (which will retain the negatively charged UDP-[14C]-xylose) or a C18 cartridge (which will retain the more hydrophobic peptide).

-

Collect the eluate containing the radiolabeled peptide.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [14C]-xylose incorporated into the peptide based on the specific activity of the UDP-[14C]-xylose and the measured counts per minute (CPM).

-

Express the enzyme activity in units such as pmol of xylose transferred per minute per mg of enzyme.

-

Conclusion and Future Perspectives

This compound stands as a central molecule in glycobiology, with its roles extending far beyond being a simple building block. The initiation of proteoglycan synthesis through xylosylation is a critical event that shapes the cellular microenvironment and profoundly influences cell behavior. The emerging understanding of how xylosylation directly modulates key signaling pathways, such as Notch, has opened new avenues for research and therapeutic development. For drug development professionals, the enzymes involved in this compound biosynthesis (UGDH and UXS) and its transfer to acceptor molecules (xylosyltransferases) represent promising targets for the development of novel therapeutics for a range of diseases, including cancer and developmental disorders. Future research will likely focus on further elucidating the specific roles of xylosylation in different cellular contexts, identifying the full complement of xylosylated proteins and their functions, and developing potent and specific inhibitors of the enzymes involved in this compound metabolism. A deeper understanding of the intricate regulatory networks governed by this compound will undoubtedly pave the way for innovative strategies to combat a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proteoglycans in cancer biology, tumour microenvironment and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative Regulation of Notch Signaling by Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Syndecan-1 in Cancer: Implications for Cell Signaling, Differentiation, and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syndecans as Modulators and Potential Pharmacological Targets in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of glypican-1 in regulating multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Expression, Regulation, and Biomarker Potential of Glypican-1 in Cancer [frontiersin.org]

- 13. The Role of Glypicans in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glypicans in Cancer: R&D Systems [rndsystems.com]

- 15. The Role of Decorin and Biglycan Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Oncosuppressive roles of decorin through regulation of multiple receptors and diverse signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dzl.de [dzl.de]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 22. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Pivotal Role of UDP-Xylose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a vast array of glycoconjugates essential for the structure and function of organisms ranging from bacteria to humans. Its discovery was a seminal event in the field of glycobiology, paving the way for our understanding of the intricate pathways of polysaccharide and proteoglycan assembly. This technical guide provides an in-depth exploration of the discovery, history, and biosynthesis of this compound. It details the key enzymes involved, UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS), and presents their kinetic properties. Furthermore, this guide offers comprehensive experimental protocols for the assay and purification of these enzymes, along with methods for the quantification of this compound. The intricate regulatory mechanisms governing this compound homeostasis are also elucidated through signaling pathway diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, biochemistry, and drug development, providing a foundational understanding of this vital biomolecule.

Introduction

The structural complexity and functional diversity of glycans are fundamental to numerous biological processes, including cell-cell recognition, signaling, and the formation of extracellular matrices. The monosaccharide xylose, a five-carbon aldopentose, is a key constituent of many of these complex carbohydrates. The discovery of an activated form of xylose, uridine diphosphate xylose (this compound), was a landmark achievement that unlocked the mechanisms by which this sugar is incorporated into vital biomolecules.

This compound is the universal donor of xylose for the biosynthesis of proteoglycans, hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plants, and various other glycoproteins and polysaccharides across different kingdoms of life.[1][2] In mammals, the addition of xylose from this compound to specific serine residues in core proteins is the primordial step in the assembly of most glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate. Consequently, the biosynthesis and regulation of this compound are of paramount importance for normal development and physiology.

This guide will delve into the historical context of this compound's discovery, dissect its biosynthetic pathway, provide quantitative data on the enzymes involved, and offer detailed experimental methodologies for its study.

Discovery and History

The journey to understanding xylose incorporation into complex carbohydrates began in the mid-20th century. The concept of "active" forms of sugars, particularly nucleotide sugars, was pioneered by the work of Luis Leloir. This set the stage for the identification of specific sugar donors for various glycosyltransferases.

The enzymatic synthesis of this compound from UDP-glucuronic acid was first demonstrated in plant extracts in the late 1950s.[1] Early studies by Neufeld, Feingold, and Hassid were instrumental in elucidating this pathway.[1][3] Initially, it was observed that extracts from mung bean seedlings could convert UDP-glucose to a mixture of this compound and UDP-arabinose. Subsequent work clarified that this compound is the direct product of the decarboxylation of UDP-glucuronic acid, and that UDP-arabinose is formed through the epimerization of this compound.[1]

These seminal discoveries laid the groundwork for decades of research into the enzymes responsible for this compound synthesis and its diverse roles in biology. The identification and characterization of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase (now more commonly known as this compound synthase) were critical milestones in this endeavor.

The Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a two-step enzymatic process that begins with the readily available precursor, UDP-glucose. This pathway is highly conserved across a wide range of organisms.

Step 1: Oxidation of UDP-glucose to UDP-glucuronic acid

The first committed step in the pathway is the NAD+-dependent oxidation of UDP-glucose at the C-6 position of the glucose moiety. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) , yielding UDP-glucuronic acid and two molecules of NADH.

-

Enzyme: UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22)

-

Substrate: UDP-glucose

-

Cofactor: NAD+

-

Product: UDP-glucuronic acid

Step 2: Decarboxylation of UDP-glucuronic acid to this compound

The second and final step is the irreversible decarboxylation of UDP-glucuronic acid at the C-6 position, which results in the formation of this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.

-

Enzyme: this compound synthase (UXS; EC 4.1.1.35)

-

Substrate: UDP-glucuronic acid

-

Product: this compound

The subcellular localization of these enzymes can vary depending on the organism and cell type. In many eukaryotes, UGDH is a cytosolic enzyme, while UXS has been found in both the cytosol and the Golgi apparatus.[2][4] This dual localization of UXS suggests distinct pools of this compound may be available for different glycosylation reactions.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to meet the cell's metabolic needs and prevent the accumulation of potentially toxic intermediates. The primary mechanism of regulation is feedback inhibition . This compound, the end product of the pathway, acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), the first enzyme in the sequence.[1][4] This feedback loop ensures that the rate of this compound synthesis is modulated by its own concentration, maintaining cellular homeostasis.

Quantitative Data

The kinetic parameters of the enzymes involved in this compound biosynthesis have been characterized in a variety of organisms. The following tables summarize some of the reported values for UDP-glucose dehydrogenase and this compound synthase. It is important to note that these values can vary depending on the specific isoform of the enzyme, the source organism, and the experimental conditions used for the assay.

Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Homo sapiens | UDP-glucose | 20 - 50 | 0.05 - 0.1 | [5] |

| Homo sapiens | NAD+ | 40 - 100 | - | [5] |

| Eucalyptus grandis | UDP-glucose | 60.7 | 0.068 | |

| Eucalyptus grandis | NAD+ | 67.3 | 0.172 | |

| Escherichia coli | NAD+ | 1400 (Ksi) | - | [6] |

Table 2: Kinetic Parameters of this compound Synthase (UXS)

| Organism | Substrate | Km (mM) | Reference |

| Arabidopsis thaliana (AtUxs1) | UDP-glucuronic acid | 0.19 | [1] |

| Arabidopsis thaliana (AtUxs3) | UDP-glucuronic acid | 0.3 - 0.5 | [1] |

| Wheat germ | UDP-glucuronic acid | 0.18 - 0.53 | [1] |

| Cryptococcus neoformans | UDP-glucuronic acid | - | [6] |

Table 3: this compound Concentrations in Biological Samples

| Sample Type | Organism | Concentration | Reference |

| Costal Cartilage (young) | Rattus norvegicus | 3370 ± 1440 Bq/h/mg DNA (Xylosyltransferase activity) | [7] |

| Costal Cartilage (old) | Rattus norvegicus | 1090 ± 520 Bq/h/mg DNA (Xylosyltransferase activity) | [7] |

| Liver Homogenates | Rattus norvegicus | Relative activity with this compound: 2.7 (untreated) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Assay for UDP-glucose Dehydrogenase (UGDH) Activity

This spectrophotometric assay measures the activity of UGDH by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes or 96-well microplate

-

Reaction Buffer: 100 mM Glycine, pH 9.5, 100 mM NaCl

-

UDP-glucose solution (substrate)

-

NAD+ solution (cofactor)

-

Enzyme preparation (cell lysate or purified UGDH)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, UDP-glucose, and NAD+ at their final desired concentrations in a cuvette or microplate well.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Assay for this compound Synthase (UXS) Activity

This assay involves incubating the enzyme with its substrate, UDP-glucuronic acid, and then quantifying the product, this compound, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a strong anion exchange (SAX) column

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

UDP-glucuronic acid solution (substrate)

-

Enzyme preparation (cell lysate or purified UXS)

-

Acetonitrile (B52724) (for stopping the reaction)

-

This compound standard

Procedure:

-

Set up a reaction mixture containing the reaction buffer and UDP-glucuronic acid.

-

Add the enzyme preparation to initiate the reaction.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the protein.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC on a SAX column.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

Purification of Recombinant His-tagged UGDH or UXS

This protocol describes the purification of recombinant UGDH or UXS with a polyhistidine tag (His-tag) using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell pellet expressing the His-tagged protein

-

Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole

-

Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Resuspend the E. coli cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein from the column using Elution Buffer.

-

Collect the fractions containing the purified protein.

-

Analyze the purity of the protein by SDS-PAGE.

-

The purified protein can be dialyzed against a suitable storage buffer.[9][10][11]

Quantification of this compound by HPAE-PAD

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates.[12][13]

Materials:

-

HPAE-PAD system with a suitable carbohydrate column (e.g., CarboPac™ PA1)

-

Eluent solutions (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients)

-

Prepared sample extract

-

This compound standard

Procedure:

-

Prepare the sample by deproteinization and filtration.

-

Set up the HPAE-PAD system with the appropriate column and eluent gradient program for nucleotide sugar separation.

-

Inject the prepared sample onto the column.

-

The separated this compound is detected by pulsed amperometry.

-

Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthesis and regulation of this compound.

Caption: Workflow for UXS characterization.

Conclusion

The discovery and subsequent characterization of this compound and its biosynthetic pathway have been fundamental to our understanding of glycobiology. As the primary donor of xylose, this compound is indispensable for the synthesis of a multitude of essential glycoconjugates. The enzymes responsible for its production, UGDH and UXS, are highly regulated and represent potential targets for therapeutic intervention in diseases characterized by aberrant glycosylation, such as certain cancers and developmental disorders. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and its role in health and disease. Future research in this area will undoubtedly uncover further complexities in the regulation of this compound homeostasis and its intricate interplay with other metabolic pathways, opening new avenues for drug development and biotechnology.

References

- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 3. Cellulose synthesis in higher plants from UDP glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Age-related decrease in the activity of this compound:core protein xylosyltransferase in rat costal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymic transfer of glucose and xylose from uridine diphosphate glucose and uridine diphosphate xylose to bilirubin by untreated and digitonin-activated preparations from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. neb.com [neb.com]

- 11. sinobiological.com [sinobiological.com]

- 12. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

The UDP-Xylose Metabolic Pathway in Mammals: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Pathway, Key Enzymes, and Experimental Methodologies

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar in mammals, serving as the essential donor for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans. These complex macromolecules are integral components of the extracellular matrix and cell surfaces, playing pivotal roles in cell signaling, adhesion, and migration. Dysregulation of the this compound metabolic pathway has been implicated in various pathological conditions, including developmental disorders and cancer, making it a compelling area of study for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, detailed experimental protocols for its investigation, and quantitative data to support laboratory research.

The Core Metabolic Pathway

The synthesis of this compound in mammals is a two-step enzymatic process that occurs in the cytosol and the lumen of the Golgi apparatus. The pathway begins with UDP-glucose, a central molecule in carbohydrate metabolism.

-

Oxidation of UDP-glucose: The first step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH) .[1] UGDH is a key enzyme that channels glucose metabolites into the GAG biosynthesis pathway.[2]

-

Decarboxylation of UDP-glucuronic acid: The second and final step is the decarboxylation of UDP-GlcA to form this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[3] In mammals, UXS is localized to the Golgi apparatus.[4]

The newly synthesized this compound is then utilized by xylosyltransferases within the Golgi lumen to initiate the formation of the tetrasaccharide linker region of proteoglycans by transferring a xylose residue to a specific serine on the core protein.[3]

Key Enzymes and Their Regulation

UDP-glucose 6-dehydrogenase (UGDH) is a cytosolic enzyme that exists as a homohexamer.[2] Its activity is allosterically regulated by the downstream product this compound, which acts as a feedback inhibitor.[5] The expression of the UGDH gene can be influenced by factors such as transforming growth factor-beta (TGF-β), which upregulates its expression, and hypoxia, which has a downregulating effect.

This compound synthase (UXS) is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[6] The catalytic mechanism of human UXS involves three distinct chemical steps: oxidation of UDP-GlcA, decarboxylation, and then reduction to yield this compound.[3][6]

Quantitative Data

Understanding the kinetic properties of the pathway's enzymes and the intracellular concentrations of its metabolites is crucial for quantitative modeling and for designing experiments.

Table 1: Kinetic Parameters of Human UDP-glucose 6-dehydrogenase (hUGDH)

| Substrate | Km (μM) | kcat (s-1) | Reference |

| UDP-glucose | 55 | 1.2 | [7] |

| NAD+ | - | - | [7] |

Note: The NAD+ saturation curve for hUGDH shows negative cooperativity.[7]

Table 2: Intracellular Concentrations of UDP-sugars in Mammalian Cell Lines

| Cell Line | Cell Type/Origin | UDP-GlcNAc (pmol/106 cells) | Reference |

| 293T | Human embryonic kidney | 134 ± 42 | [8][9] |

| NIH/3T3 | Mouse embryonic fibroblasts | 64 ± 2.6 | [8][9] |

| HCT116 | Human colorectal carcinoma | 120 ± 25 | [8][9] |

| AML12 | Mouse hepatocytes | 220 ± 56 | [8][9] |

| Hepa 1-6 | Mouse hepatoma | 160 ± 35 | [8][9] |

| HeLa | Human cervical carcinoma | 520 ± 160 | [8][9] |

| Mouse skin fibroblasts | Primary cells | 102 ± 16 | [8][9] |

Signaling Pathways and Experimental Workflows

To visualize the relationships within the this compound metabolic pathway and the workflows of key experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: The mammalian this compound metabolic pathway.

Caption: Workflow for a spectrophotometric UGDH activity assay.

Caption: Workflow for HPLC-based quantification of UDP-sugars.

Experimental Protocols

Spectrophotometric Assay for UDP-glucose Dehydrogenase (UGDH) Activity

This protocol measures UGDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[2]

Materials:

-

Purified UGDH enzyme preparation

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

UDP-glucose solution (stock solution, e.g., 100 mM)

-

NAD+ solution (stock solution, e.g., 100 mM)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent plates or cuvettes

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube or directly in the well of a 96-well plate. For a final volume of 200 µL, combine:

-

100 µL of 2x potassium phosphate buffer (100 mM, pH 7.5)

-

X µL of UDP-glucose stock solution (to achieve a final concentration range for kinetic analysis, e.g., 0-4 mM)[2]

-

Y µL of NAD+ stock solution (to achieve a final saturating concentration, e.g., 15 mM)[2]

-

Z µL of nuclease-free water to bring the volume to 180 µL.

-

-

Equilibrate the reaction mixture and the enzyme solution to 25°C.

-

Initiate the reaction by adding 20 µL of the purified UGDH enzyme solution.

-

Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).[2]

-

Enzyme activity can be expressed in units (µmol of NADH produced per minute) per mg of protein.

HPLC-based Assay for this compound Synthase (UXS) Activity

This protocol quantifies UXS activity by measuring the conversion of UDP-GlcA to this compound using High-Performance Liquid Chromatography (HPLC).[10]

Materials:

-

Purified UXS enzyme preparation

-

Tris-HCl buffer (50 mM, pH 8.0)

-

UDP-glucuronic acid (UDP-GlcA) solution (substrate)

-

NAD+ solution

-

Quenching solution (e.g., perchloric acid or ice-cold ethanol)

-

HPLC system with a suitable column (e.g., anion exchange or reverse-phase C18)

-

Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent for reverse-phase)

-

Standards for UDP-GlcA and this compound

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), a defined concentration of UDP-GlcA (e.g., 1 mM), and NAD+ (e.g., 1 mM).

-

Pre-incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding the purified UXS enzyme.

-

Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered sample onto the HPLC column.

-

Separate the nucleotide sugars using an appropriate gradient elution.

-

Detect the UDP-sugars by their absorbance at 262 nm.[10]

-

Quantify the amount of this compound produced by comparing its peak area to a standard curve generated with known concentrations of this compound.

-

Calculate the enzyme activity in terms of µmol of this compound formed per minute per mg of enzyme.

Quantification of Intracellular UDP-sugars by HPLC-MS

This method allows for the absolute quantification of various UDP-sugars, including this compound, from cell or tissue samples.[11]

Materials:

-

Mammalian cells or tissues

-

Chloroform-methanol-water extraction solution

-

Solid-phase extraction (SPE) cartridges with porous graphitic carbon

-

HPLC system coupled to a mass spectrometer (MS)

-

Porous graphitic carbon HPLC column (e.g., Hypercarb™)

-

Mobile phase A: Ammonium formate (B1220265) buffer

-

Mobile phase B: Acetonitrile

-

Internal standard (e.g., UDP)

-

Standards for each UDP-sugar to be quantified

Procedure:

-

Extraction:

-

Harvest and weigh the cell pellet or tissue sample.

-

Perform a chloroform-methanol-water extraction to separate the polar metabolites, including UDP-sugars.[11]

-

Collect the aqueous phase.

-

-

Purification:

-

Apply the aqueous extract to a pre-conditioned porous graphitic carbon SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the UDP-sugars with an appropriate solvent mixture (e.g., water/acetonitrile with a small amount of trifluoroacetic acid).

-

-

HPLC-MS Analysis:

-

Inject the purified sample onto the porous graphitic carbon column.

-

Separate the UDP-sugars using a gradient of mobile phase A and B.

-

Detect and quantify the UDP-sugars using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Use an internal standard to correct for variations in extraction and injection.

-

Generate standard curves for each UDP-sugar to determine their absolute concentrations in the sample.

-

Metabolic Labeling of Proteoglycans with 35S-Sulfate

This classic method allows for the analysis of newly synthesized sulfated proteoglycans.

Materials:

-

Cultured mammalian cells (e.g., fibroblasts, chondrocytes)

-

Sulfate-free cell culture medium

-

[35S]Sulfate

-

Cell lysis buffer (e.g., containing guanidine (B92328) hydrochloride)

-

Method for separating proteoglycans (e.g., gel filtration chromatography, precipitation with cetylpyridinium (B1207926) chloride)

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with sulfate-free medium to remove any unlabeled sulfate.

-

Incubate the cells in sulfate-free medium containing [35S]sulfate (e.g., 50-100 µCi/mL) for a desired labeling period (e.g., 4-24 hours).

-

After labeling, collect the culture medium (containing secreted proteoglycans) and lyse the cells to extract cell-associated proteoglycans.

-

Separate the radiolabeled proteoglycans from unincorporated [35S]sulfate. This can be achieved by:

-

Gel filtration chromatography: Separate molecules based on size.

-

Precipitation: Use a cationic detergent like cetylpyridinium chloride to precipitate the negatively charged proteoglycans.[12]

-

-

Quantify the amount of incorporated radioactivity in the proteoglycan fractions using a scintillation counter.

-

Normalize the results to the total protein content or cell number.

Conclusion

The this compound metabolic pathway is a fundamental process in mammalian glycobiology with significant implications for health and disease. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricacies of this pathway. By providing a clear overview, quantitative data, and detailed experimental protocols, this guide aims to facilitate further research and the development of novel therapeutic strategies targeting the biosynthesis of proteoglycans. The provided diagrams offer a visual framework for understanding the complex relationships and workflows involved in studying this vital metabolic route.

References

- 1. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. its.caltech.edu [its.caltech.edu]

The Central Role of UDP-Xylose in the Initiation of Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the initiation of glycosaminoglycan (GAG) biosynthesis in animals. This process, fundamental to the formation of proteoglycans, is essential for a vast array of biological functions, including cell signaling, adhesion, and migration, as well as maintaining the structural integrity of the extracellular matrix. Dysregulation of this compound synthesis or its utilization is implicated in various pathological conditions, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in GAG synthesis, detailing the biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental protocols for their study.

Introduction

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units.[1] With the exception of hyaluronic acid, GAGs are covalently attached to core proteins to form proteoglycans. This attachment is initiated by the formation of a common tetrasaccharide linkage region, GlcA-Gal-Gal-Xyl, at specific serine residues of the core protein.[2][3] The synthesis of this linkage region is a pivotal event that dictates the sites and extent of GAG attachment, thereby influencing the structure and function of the resulting proteoglycan. The entire process is initiated by the transfer of a single xylose residue from this compound to a serine residue on the core protein, a reaction catalyzed by xylosyltransferase.[4][5] This singular event underscores the indispensable role of this compound as the gatekeeper of proteoglycan biosynthesis.

The Biosynthetic Pathway of this compound

This compound is synthesized in the cytosol from UDP-glucose through a two-step enzymatic process.[6] This pathway ensures a steady supply of the essential xylose donor for GAG synthesis in the Golgi apparatus.

Step 1: Oxidation of UDP-glucose

The first committed step in the pathway is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) .[1][7]

Step 2: Decarboxylation of UDP-glucuronic acid

Subsequently, This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to form this compound.[8][9]

Initiation of Glycosaminoglycan Synthesis

Once synthesized, this compound is transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters, such as SLC35B4.[2][10] Within the Golgi, this compound serves as the donor substrate for the initiation of GAG chain synthesis.

The Role of Xylosyltransferase

The enzyme xylosyltransferase (XT) , existing in two isoforms (XT-I and XT-II), catalyzes the transfer of xylose from this compound to the hydroxyl group of specific serine residues on the proteoglycan core protein.[11][12] This reaction forms a β-O-glycosidic bond and represents the first and rate-limiting step in the assembly of the GAG linkage region.[13] The recognition of appropriate serine residues is often guided by a consensus sequence, typically -Ser-Gly-X-Gly-, where X can be any amino acid.[12][14]

Following the addition of xylose, the tetrasaccharide linkage region is completed by the sequential addition of two galactose residues and a glucuronic acid residue, donated from UDP-galactose and UDP-glucuronic acid, respectively.[2] This completed linker serves as the primer for the polymerization of the repeating disaccharide units that constitute the GAG chain.

Regulation of this compound and Glycosaminoglycan Synthesis

The biosynthesis of this compound and the subsequent initiation of GAG synthesis are tightly regulated to meet cellular demands. The primary regulatory mechanism is feedback inhibition.

Feedback Inhibition of UDP-glucose Dehydrogenase

This compound acts as a potent allosteric inhibitor of UGDH.[8][15][16] By binding to the enzyme, this compound reduces its affinity for the substrate UDP-glucose, thereby downregulating its own synthesis.[1] This feedback loop ensures that the intracellular concentration of this compound is maintained within an optimal range, preventing both its depletion and excessive accumulation.[3][17]

Quantitative Data

The following tables summarize key kinetic parameters for the human enzymes involved in the this compound-dependent initiation of GAG synthesis. These values can vary depending on the experimental conditions and the specific substrates used.

Table 1: Kinetic Parameters of Human UDP-glucose Dehydrogenase (hUGDH)

| Substrate | Km (µM) | Vmax or kcat | Source |

| UDP-glucose | 9.7 - 25 | kcat = 0.55 s-1 | [16] |

| NAD+ | 333 | kcat = 1.7 s-1 | [18] |

| UDP-glucose | 170 ± 20 | kcat = 0.49 ± 0.01 s-1 | [19] |

| NAD+ | 100 ± 10 | kcat = 0.49 ± 0.01 s-1 | [19] |

Table 2: Kinetic Parameters of Human this compound Synthase (hUXS)

| Substrate | Km (µM) | kcat (s-1) | Source |

| UDP-glucuronic acid | 130 ± 10 | 0.81 ± 0.02 | [4] |

Table 3: Kinetic Parameters of Human Xylosyltransferase I (hXT-I)

| Acceptor Substrate | Km (µM) | Vmax (pmol/h/mg) | Source |

| Recombinant bikunin | 0.9 | 764 | [5] |

| Bikunin peptide 1 | 2.5 | kcat/Km = 1.1 x 105 M-1s-1 | [20] |

| Recombinant bikunin | 2.0 ± 0.2 | 11.2 ± 0.3 nmol/(min·mg) | [15] |

Table 4: Kinetic Parameters of Human Xylosyltransferase II (hXT-II)

| Acceptor Substrate | Km (µM) | Source | |---|---|---|---| | Bikunin-related peptide | 5.2 ± 0.5 |[3] | | Recombinant bikunin | 22 ± 2 |[3] | | FGF-2-(1–24) peptide | 62 ± 21 |[3] | | Silk fibroin | 677 ± 191 |[3] |

Experimental Protocols

Assay for UDP-glucose Dehydrogenase (UGDH) Activity

This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of UDP-glucose.

Materials:

-

Assay Buffer: 100 mM Glycine, pH 9.0

-

UDP-glucose solution (10 mM)

-

NAD+ solution (10 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, UDP-glucose, and NAD+ in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for this compound Synthase (UXS) Activity

This assay typically involves incubating the enzyme with its substrate and then analyzing the product formation using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

UDP-glucuronic acid solution (10 mM)

-

NAD+ solution (10 mM)

-

Enzyme preparation

-

HPLC system with an anion-exchange column

Procedure:

-

Set up a reaction mixture containing Assay Buffer, UDP-glucuronic acid, NAD+, and the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation or addition of acid.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify this compound and unreacted UDP-glucuronic acid. A standard curve for this compound should be used for quantification.[7][21]

Assay for Xylosyltransferase (XT) Activity

This is a radiometric assay that measures the incorporation of radiolabeled xylose from UDP-[14C]xylose into an acceptor substrate.

Materials:

-

Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2 and 10 mM MgCl2

-

UDP-[14C]xylose (specific activity known)

-

Acceptor substrate (e.g., recombinant bikunin or a synthetic peptide)

-

Enzyme preparation

-

Trichloroacetic acid (TCA) solution (10%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, acceptor substrate, UDP-[14C]xylose, and the enzyme preparation.[10][22]

-

Incubate at 37°C for a specific time (e.g., 1-2 hours).

-

Stop the reaction by spotting the mixture onto filter paper discs.

-

Wash the filter discs with 10% TCA to precipitate the protein and remove unincorporated UDP-[14C]xylose.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter. The amount of xylose transferred can be calculated based on the specific activity of the UDP-[14C]xylose.

Extraction and Quantification of UDP-sugars from Mammalian Cells

This protocol describes a method for extracting and quantifying UDP-sugars, including this compound, from cultured mammalian cells using HPLC.[17][23][24][25][26]

Materials:

-

Cultured mammalian cells

-

Cold 50% (v/v) acetonitrile (B52724) in water

-

Scraper

-

Centrifuge

-

HPLC system with an anion-exchange or porous graphitic carbon column

Procedure:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add cold 50% acetonitrile to the culture dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the UDP-sugars.

-

Analyze the extract by HPLC. Separation can be achieved using an anion-exchange column with a salt gradient or a porous graphitic carbon column.[23]

-

Quantify the individual UDP-sugars by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Biosynthesis of this compound and initiation of GAG synthesis.

Caption: Experimental workflow for the radiometric xylosyltransferase assay.

Conclusion

This compound stands at a critical metabolic crossroads, dictating the initiation of proteoglycan biosynthesis. A thorough understanding of its synthesis, transport, and utilization by xylosyltransferases is paramount for researchers in glycobiology and professionals in drug development. The intricate regulation of the this compound biosynthetic pathway, primarily through feedback inhibition, highlights its importance in maintaining cellular homeostasis. The detailed experimental protocols provided herein offer a practical guide for the investigation of this pivotal pathway. Future research aimed at elucidating the structural and functional nuances of the enzymes involved will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant glycosaminoglycan synthesis.

References

- 1. youtube.com [youtube.com]

- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]

- 12. uniprot.org [uniprot.org]

- 13. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

UDP-Xylose: A Core Precursor for Cell Wall Polysaccharide Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a wide array of cell wall polysaccharides across various biological kingdoms, including plants, fungi, and bacteria. In mammals, it is essential for the synthesis of glycosaminoglycans in the extracellular matrix.[1][2][3][4][5] The structural integrity and functional properties of cell walls are fundamentally dependent on the availability and regulation of this compound. This guide provides a comprehensive technical overview of this compound metabolism, its role in cell wall polysaccharide synthesis, and detailed experimental protocols for its study.

This compound Biosynthesis: Pathways and Regulation

This compound is primarily synthesized through the de novo pathway starting from UDP-glucose. A salvage pathway also exists in some organisms, providing an alternative route for xylose incorporation.

De Novo Biosynthesis Pathway

The predominant route for this compound synthesis involves a two-step enzymatic conversion of UDP-glucose.[6][7][8][9]

-

Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This is a key regulatory step in the pathway.[6][10][11]

-

Decarboxylation of UDP-GlcA: this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[9][12][13][14][15]

This pathway is highly conserved across species, from bacteria to mammals.[6][16]

Salvage Pathway

In some organisms, particularly plants, a salvage pathway can produce this compound from free xylose. This pathway involves the phosphorylation of xylose to xylose-1-phosphate by a kinase, followed by the conversion of xylose-1-phosphate to this compound by a UDP-sugar pyrophosphorylase (USP).[5][8]

Subcellular Localization and Transport

The enzymes of the de novo pathway have distinct subcellular localizations. UGDH is primarily a cytosolic enzyme.[10][12] In contrast, UXS isoforms can be found in both the cytosol and anchored to the luminal side of the Golgi apparatus and endoplasmic reticulum (ER) membranes.[2][13] This compartmentalization suggests a tight regulation and channeling of this compound towards specific polysaccharide biosynthetic pathways occurring in the Golgi.

For cytosolic this compound to be utilized by Golgi-localized glycosyltransferases, it must be transported across the Golgi membrane by specific nucleotide sugar transporters (NSTs).

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated, primarily through feedback inhibition. This compound acts as a potent allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), thereby controlling the influx of precursors into the pathway.[9][12] This feedback mechanism ensures a balanced supply of UDP-sugars for various cellular needs.

Signaling and Metabolic Network

The biosynthesis of this compound is integrated into a complex network of nucleotide sugar interconversions. UDP-glucuronic acid, the precursor for this compound, is also a substrate for other enzymes, leading to the formation of UDP-galacturonic acid and UDP-apiose. Therefore, the regulation of UGDH and UXS activities is crucial for maintaining the balance of these essential building blocks for cell wall synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 6. A microassay for UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 15. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of UDP-Xylose Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (B83284) xylose (UDP-Xyl) is an essential nucleotide sugar that serves as the donor for all xylosylation reactions. These reactions are critical for the biosynthesis of a wide array of macromolecules, including glycosaminoglycans (GAGs) like heparan sulfate (B86663) and chondroitin (B13769445) sulfate in mammals, and major cell wall polysaccharides such as xylan (B1165943) and xyloglucan (B1166014) in plants.[1][2][3] The precise location of UDP-Xyl synthesis within the cell is a critical factor for its availability to xylosyltransferases, which are predominantly located in the Golgi apparatus. This guide provides a comprehensive overview of the subcellular compartments where UDP-Xyl is synthesized, details the key enzymes involved, presents their localization data, and outlines the experimental protocols used to determine this distribution.

The Core Biosynthetic Pathway

The synthesis of UDP-Xyl from the precursor UDP-glucose is a conserved two-step enzymatic process in most eukaryotes.

-

Oxidation: The pathway begins with the NAD+-dependent, two-fold oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This irreversible reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH) .[4][5][6]

-

Decarboxylation: Subsequently, UDP-GlcA is decarboxylated to form UDP-Xyl. This step is catalyzed by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC).[1][7][8]

The pathway is subject to feedback regulation, where the final product, UDP-Xyl, acts as an allosteric inhibitor of UGDH, thereby controlling the metabolic flux.[2][8][9]

Subcellular Localization of Key Enzymes

The location of UDP-Xyl synthesis is dictated by the subcellular distribution of UGDH and UXS. While UGDH localization is relatively consistent, UXS exhibits significant diversity, particularly in plants, leading to synthesis occurring in multiple compartments.

UDP-Glucose Dehydrogenase (UGDH)

In both mammalian and plant systems, UGDH is predominantly found in the cytosol .[3][5][6] However, several studies, particularly in the context of oncology, have also identified UGDH in the nucleus .[6][9][10] Nuclear localization of UGDH has been associated with more aggressive, migratory cancer phenotypes, suggesting a potential role beyond simple precursor synthesis.[6][10]

This compound Synthase (UXS)

The localization of UXS is more complex and often involves multiple isoforms with distinct distributions. This compartmentalization suggests that cells can spatially regulate xylosylation events.[7]

-

In Mammals: Evidence suggests that UDP-Xyl synthesis can occur within the lumen of the Endoplasmic Reticulum (ER) and Golgi apparatus.[8] This would require the transport of cytosolic UDP-GlcA into these organelles.

-

In Plants: Plants, such as Arabidopsis thaliana, possess a family of UXS genes that encode for both soluble and membrane-bound isoforms.[2][3][11] This results in a dual localization for UDP-Xyl synthesis:

-

Cytosolic Isoforms: Soluble UXS enzymes catalyze the formation of UDP-Xyl in the cytosol.[7][12] This pool of UDP-Xyl must then be transported into the Golgi lumen by nucleotide sugar transporters (NSTs) to be utilized by xylosyltransferases.

-

Golgi-Localized Isoforms: Other UXS isoforms are Type II transmembrane proteins embedded in the Golgi membrane, with their catalytic domains facing the Golgi lumen.[2][11][12] This allows for the direct synthesis of UDP-Xyl at the site of polysaccharide formation.

-

Quantitative Data on Enzyme Distribution

While precise quantitative analysis detailing the percentage of each enzyme in every compartment is limited in the literature, a summary of confirmed localizations across different species provides a clear picture of the spatial organization of this pathway.

| Enzyme | Organism/System | Subcellular Compartment(s) | Notes | Source(s) |

| UGDH | Human | Cytosol, Nucleus | Primarily cytosolic. Nuclear localization has been linked to cancer progression. | [5][6][9][10] |

| Plants | Cytosol | Generally considered a cytosolic enzyme. | [3] | |

| UXS | Mammals | ER/Golgi Lumen | Synthesis occurs within the lumen of these organelles. | [8] |

| Arabidopsis thaliana | Cytosol (soluble isoforms) | UXS3, UXS5, and UXS6 are cytosolic. | [7][12] | |

| Arabidopsis thaliana | Golgi Apparatus (membrane-bound) | UXS1, UXS2, and UXS4 are Golgi-localized Type II membrane proteins. | [7][12] |

Regulatory Signaling Pathways

The activity of the UDP-Xyl synthesis pathway is not only regulated by metabolic feedback but also by upstream signaling cascades, particularly in disease states like cancer. In lung adenocarcinoma, Epidermal Growth Factor (EGF) signaling has been shown to activate UGDH.

-

Activation: EGF binds to its receptor (EGFR), initiating a signaling cascade.

-

Phosphorylation: This pathway, involving MEK, leads to the phosphorylation and activation of UGDH.

-

Protein Stabilization: Activated, phosphorylated UGDH (pUGDH) increases the mRNA stability of the key epithelial-to-mesenchymal transition (EMT) transcription factor, SNAI1.

-

Metastasis: Increased SNAI1 levels promote EMT and enhance tumor cell migration and metastasis. This effect can be reversed by MEK inhibitors.[6][10]

Experimental Protocols

Determining the subcellular localization of UGDH and UXS relies on two primary methodologies: the biochemical separation of cellular components and the direct visualization of proteins within intact cells.

Method 1: Subcellular Fractionation and Western Blotting

This technique provides a quantitative assessment of protein distribution by physically separating cellular compartments via differential centrifugation, followed by protein detection with Western Blot.[13][14]

Detailed Protocol:

-

Cell Harvest: Harvest cultured cells (approx. 5x10⁷) and wash twice with ice-cold Phosphate Buffered Saline (PBS). Centrifuge at 500 x g for 5 minutes between washes.

-

Lysis: Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA) containing protease inhibitors. Incubate on ice for 15 minutes.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes).[13] Check for cell lysis under a microscope.

-

Nuclear Fraction: Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction. The supernatant contains the cytoplasm and other organelles.

-

Cytoplasmic & Heavy Membrane Fraction: Carefully transfer the supernatant to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria. The supernatant is the cytosolic and light membrane fraction.

-

Microsomal & Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction (containing ER and Golgi), and the supernatant is the soluble cytosolic fraction.

-

Protein Analysis: Resuspend all pellets in an appropriate buffer (e.g., RIPA buffer). Determine the protein concentration of all fractions (nuclear, mitochondrial, microsomal, and cytosolic) using a BCA or Bradford assay.

-

Western Blot: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies specific for UGDH or UXS. Use organelle-specific markers (e.g., Histone H3 for nucleus, GAPDH for cytosol, Calnexin for ER) to validate the purity of the fractions.[13]

Method 2: Immunofluorescence (IF) Microscopy

This protocol allows for the direct visualization of protein localization in situ within fixed and permeabilized cells using fluorescently labeled antibodies.[15][16][17]

Detailed Protocol:

-

Cell Culture: Seed cells on sterile glass coverslips or chamber slides and grow to 60-80% confluency.

-

Fixation: Aspirate the culture medium and wash cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16][17]

-

Washing: Rinse the cells three times with PBS for 5 minutes each.

-

Permeabilization: To allow antibodies to access intracellular proteins, incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.[15]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes at room temperature.[15][18]

-

Primary Antibody: Dilute the primary antibody (e.g., rabbit anti-UGDH) to its optimal concentration in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100).[15] Aspirate the blocking solution and incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody: Wash the cells three times with PBS for 5 minutes each. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS. Perform a nuclear counterstain by incubating with DAPI (1 µg/mL) for 5 minutes.[18] Rinse once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Visualize using a confocal or fluorescence microscope.

References

- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 2. academic.oup.com [academic.oup.com]